molecular formula C11H12N2O B2499786 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one CAS No. 30465-63-5

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one

Cat. No. B2499786
CAS RN: 30465-63-5
M. Wt: 188.23
InChI Key: ZRFUWXGVWGONGR-UHFFFAOYSA-N
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Description

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, also known as MIQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIQ has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Labeling for Research

1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been synthesized for various scientific purposes, including the development of labeled compounds for drug disposition studies and receptor binding studies. The synthesis process often involves the use of isotopes like tritium, allowing these compounds to be used as radioligands in pharmacological research (Moon & Hsi, 1992). Another research focused on its asymmetric synthesis, highlighting its potential in Parkinson's disease treatment and as a tool in receptor binding studies (Heier et al., 1996).

Pharmacological Studies

In pharmacological research, this compound has shown interesting properties. For instance, it exhibited potent dopamine agonist activity in animal models, despite showing low affinity in in vitro binding assays. Its metabolites also demonstrated significant dopaminergic and serotonergic activities, suggesting their role in its in vivo activity (Heier et al., 1997).

Chemical Synthesis and Modifications

The compound has been the subject of various chemical synthesis studies, exploring different ways to create and modify its structure. Research has been conducted on the reduction of amides to form derivatives of this compound, providing insights into the chemical behavior of similar heterocyclic compounds (Werbel, Battaglia, & Zamora, 1968). Another study focused on creating inhibitors for cAMP phosphodiesterase, highlighting its potential in blood platelet aggregation inhibition (Meanwell et al., 1991).

Antimicrobial Activity

Additionally, this compound and its derivatives have been investigated for their antimicrobial properties. A study on novel 5-imidazolones showed significant antibacterial activity, indicating its potential in the field of medicinal chemistry (Idrees, Bodkhe, & Siddiqui, 2018).

Receptor Binding and Pharmacology

The compound has also been evaluated for its binding affinity to various receptor subtypes, including dopamine and serotonin receptors. It showed promising results in depressing dopamine synthesis and turnover, indicating its utility in neuroscience research (Piercey et al., 1996).

properties

IUPAC Name

3-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-9-6-2-4-8-5-3-7-13(10(8)9)11(12)14/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFUWXGVWGONGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2N(C1=O)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (2.36 g) was added to a solution of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (10 g) obtained in Reference Example 131 in dimethylformamide (100 ml), the mixture was stirred at room temperature for 1 hour, methyl iodide (3.68 ml) was added, and the mixture was stirred at room temperature for 18 hours. Water (200 g) was poured into the reaction mixture, extracted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give a pale yellow solid (9.7 g). Further recrystallization from water-ethyl acetate afforded the title compound as colorless crystals (9.0 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.68 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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